molecular formula C12H11NO2S B1291012 Ethyl 3-(1,3-thiazol-2-yl)benzoate CAS No. 886851-29-2

Ethyl 3-(1,3-thiazol-2-yl)benzoate

Cat. No. B1291012
CAS RN: 886851-29-2
M. Wt: 233.29 g/mol
InChI Key: LHYDRQQHIJUWDE-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-thiazol-2-yl)benzoate is a benzoate ester . It is a specialty product used in proteomics research applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as Ethyl 3-(1,3-thiazol-2-yl)benzoate, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular formula of Ethyl 3-(1,3-thiazol-2-yl)benzoate is C12H11NO2S . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-(1,3-thiazol-2-yl)benzoate are not detailed in the search results, benzothiazole derivatives have been synthesized through various reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .


Physical And Chemical Properties Analysis

Ethyl 3-(1,3-thiazol-2-yl)benzoate is a crystalline solid with an off-white to pale yellow color . It has a molecular weight of 233.29 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to thiazole have been found to have analgesic, or pain-relieving, properties . This could potentially make “Ethyl 3-(1,3-thiazol-2-yl)benzoate” a candidate for development into a new type of pain medication.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . This means they could potentially be used in the development of new antibiotics or antiviral medications.

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . This could potentially make “Ethyl 3-(1,3-thiazol-2-yl)benzoate” a candidate for development into a new type of antifungal medication.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This means they could potentially be used in the development of new antiviral medications.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they could potentially be used in the development of new cancer treatments.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s.

Safety and Hazards

Ethyl 3-(1,3-thiazol-2-yl)benzoate is labeled with the GHS07 safety symbol, indicating that it can be harmful. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-(1,3-thiazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-4-9(8-10)11-13-6-7-16-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYDRQQHIJUWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640196
Record name Ethyl 3-(1,3-thiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886851-29-2
Record name Ethyl 3-(2-thiazolyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(1,3-thiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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